Cas no 2613383-63-2 (Ethyl 6-bromo-4,4-dimethylhexanoate)
Ethyl 6-bromo-4,4-dimethylhexanoate Chemical and Physical Properties
Names and Identifiers
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- 2613383-63-2
- ethyl 6-bromo-4,4-dimethylhexanoate
- EN300-27738756
- Ethyl 6-bromo-4,4-dimethylhexanoate
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- MDL: MFCD33032065
- Inchi: 1S/C10H19BrO2/c1-4-13-9(12)5-6-10(2,3)7-8-11/h4-8H2,1-3H3
- InChI Key: FSEOTANEGFTIQD-UHFFFAOYSA-N
- SMILES: BrCCC(C)(C)CCC(=O)OCC
Computed Properties
- Exact Mass: 250.05684g/mol
- Monoisotopic Mass: 250.05684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
Ethyl 6-bromo-4,4-dimethylhexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27738756-0.05g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
| Enamine | EN300-27738756-0.1g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 0.1g |
$257.0 | 2025-03-19 | |
| Enamine | EN300-27738756-0.25g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 0.25g |
$367.0 | 2025-03-19 | |
| Enamine | EN300-27738756-0.5g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
| Enamine | EN300-27738756-1.0g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-27738756-2.5g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
| Enamine | EN300-27738756-5.0g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-19 | |
| Enamine | EN300-27738756-10.0g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-19 | |
| Enamine | EN300-27738756-1g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95% | 1g |
$743.0 | 2023-09-10 | |
| Enamine | EN300-27738756-5g |
ethyl 6-bromo-4,4-dimethylhexanoate |
2613383-63-2 | 95% | 5g |
$2152.0 | 2023-09-10 |
Ethyl 6-bromo-4,4-dimethylhexanoate Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on Ethyl 6-bromo-4,4-dimethylhexanoate
Ethyl 6-bromo-4,4-dimethylhexanoate: A Comprehensive Overview
Ethyl 6-bromo-4,4-dimethylhexanoate (CAS No. 2613383-63-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, characterized by its unique structure and functional groups, plays a pivotal role in various chemical reactions and applications. Recent advancements in its synthesis and characterization have further highlighted its potential in modern chemistry.
The molecular structure of Ethyl 6-bromo-4,4-dimethylhexanoate consists of a hexanoate backbone with a bromine atom at the sixth position and two methyl groups attached to the fourth carbon. This configuration imparts distinctive chemical properties, making it an ideal candidate for use in esterification reactions and as a precursor in the synthesis of more complex molecules. The compound's stability and reactivity have been extensively studied, with recent research emphasizing its role in asymmetric catalysis and bioactive molecule synthesis.
One of the most notable applications of Ethyl 6-bromo-4,4-dimethylhexanoate is in the field of polymer science. Its ability to undergo controlled polymerization has led to the development of novel materials with tailored mechanical and thermal properties. For instance, researchers have successfully utilized this compound to synthesize biodegradable polymers, which hold promise for sustainable packaging solutions. The integration of bromine into the polymer backbone also enhances its flame-retardant properties, making it suitable for high-performance applications.
In addition to its polymer-related applications, Ethyl 6-bromo-4,4-dimethylhexanoate has found utility in pharmaceutical chemistry. Its unique structure allows for the creation of bioisosteres, which are compounds that mimic the biological activity of existing drugs but with improved pharmacokinetic profiles. Recent studies have demonstrated its potential as an intermediate in the synthesis of antiviral agents, where its bromine atom plays a critical role in inhibiting viral replication.
The synthesis of Ethyl 6-bromo-4,4-dimethylhexanoate involves a multi-step process that typically begins with the bromination of a suitable precursor. Advances in catalytic methods have significantly improved the efficiency and selectivity of this process. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise introduction of the bromine atom at the desired position. This approach not only enhances yield but also minimizes byproduct formation, aligning with green chemistry principles.
From an environmental perspective, the biodegradability of Ethyl 6-bromo-4,4-dimethylhexanoate has been a topic of interest. Studies indicate that under aerobic conditions, this compound undergoes rapid degradation due to its ester functional group. This characteristic makes it an attractive option for use in eco-friendly products, where minimal environmental impact is a priority.
In conclusion, Ethyl 6-bromo-4,4-dimethylhexanoate (CAS No. 2613383-63-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research and development efforts. As advancements in synthetic methodologies and material science progress, this compound is poised to play an even more significant role in shaping future technologies.
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